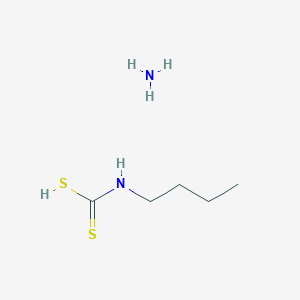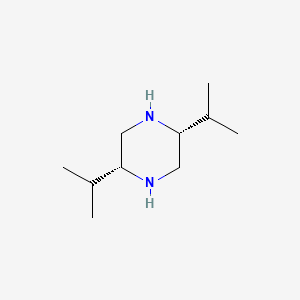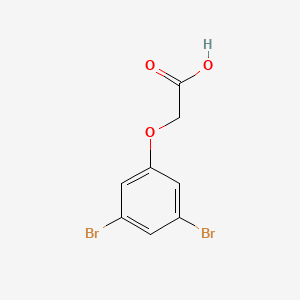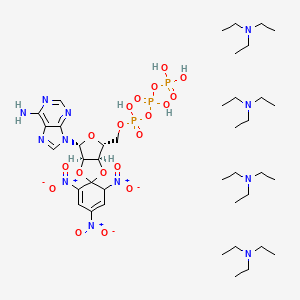![molecular formula C24H46N2O3 B15345569 acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide is a complex organic compound with the molecular formula C24H50N2O4 and a molecular weight of 430.665 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide typically involves the reaction of stearic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves heating the reactants and maintaining specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .
Applications De Recherche Scientifique
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including surfactants, lubricants, and emulsifiers
Mécanisme D'action
The mechanism of action of acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)stearamide: Similar in structure but lacks the acetic acid moiety.
N-(2-hydroxyethyl)palmitamide: Similar but with a shorter carbon chain.
N-(2-hydroxyethyl)oleamide: Similar but with a double bond in the carbon chain.
Uniqueness
Acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide is unique due to its specific structure, which includes both the acetic acid and the long carbon chain. This structure imparts unique properties, making it suitable for specific applications in various fields .
Propriétés
Formule moléculaire |
C24H46N2O3 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
[2-(ethylamino)ethyl-[(E)-octadec-2-enoyl]amino] acetate |
InChI |
InChI=1S/C24H46N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h19-20,25H,4-18,21-22H2,1-3H3/b20-19+ |
Clé InChI |
KNONUTJJVKKOIE-FMQUCBEESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCNCC)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)N(CCNCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)

![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)




![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)


